molecular formula C12H13F3N2O2 B1303366 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 406476-31-1

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1303366
CAS No.: 406476-31-1
M. Wt: 274.24 g/mol
InChI Key: KNDSIDUPVUCATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid was first reported in the early 2000s as part of efforts to optimize trifluoromethylpyridine (TFMP) derivatives for pharmaceutical applications. A key milestone was its preparation via hydrolysis of ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate under basic conditions, yielding the carboxylic acid derivative in 54% efficiency. This method, detailed in a 2014 patent, remains a benchmark for large-scale production (Table 1).

Table 1: Key Synthetic Routes for this compound

Method Reagents/Conditions Yield Reference
Ester hydrolysis KOH, MeOH/H₂O, 40°C, 30 min 54%
Vapor-phase fluorination CF₃SO₂Na, tBuOOH, radical initiation N/A

The compound’s discovery aligns with broader trends in fluorination chemistry, particularly the development of Langlois’ reagent (CF₃SO₂Na) for radical trifluoromethylation. Early applications focused on its role as a building block for kinase inhibitors and glycine transporter modulators.

Significance in Heterocyclic Compound Research

As a bifunctional heterocycle, this compound bridges pyridine and piperidine pharmacophores, offering three key advantages:

  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo.
  • Bioavailability : The carboxylic acid moiety enhances water solubility (logP ≈ 1.2), addressing a common limitation of TFMP derivatives.
  • Conformational Rigidity : The piperidine ring adopts a chair conformation, preorganizing the molecule for target binding.

In agrochemical research, its pyridine core mimics natural alkaloids, enabling interactions with insect nicotinic acetylcholine receptors. For pharmaceuticals, the compound has been functionalized at the 4-position to create prodrugs targeting neurological disorders.

Position within Trifluoromethylated Pyridine Chemical Space

Among 27 commercially significant TFMP-based agrochemicals, this compound occupies a niche as a precursor to systemic insecticides. Its chemical space positioning is defined by:

Structural Metrics :

  • % Fluorine Content : 20.8% (vs. 15–25% for most TFMP agrochemicals)
  • Rotatable Bonds : 2 (enhancing membrane permeability vs. rigid analogs)
  • Hydrogen Bond Donors/Acceptors : 1/4 (optimal for blood-brain barrier penetration)

Comparative Reactivity :

Property This Compound 2,3,5-DCTF* Fluazifop-butyl
Electrophilicity (eV) 1.8 2.3 1.5
LogD (pH 7.4) 0.9 2.1 3.8

*2,3,5-DCTF = 2,3-dichloro-5-(trifluoromethyl)pyridine

The compound’s balanced lipophilicity and electrophilicity make it a preferred intermediate for derivatization compared to chlorinated TFMP analogs. Over 15 patents since 2010 incorporate its scaffold, primarily in antiviral and anticancer applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(16-7-9)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSIDUPVUCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380656
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406476-31-1
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid generally follows these key stages:

  • Construction of the pyridine ring with a trifluoromethyl substituent at the 5-position.
  • Formation of the piperidine ring substituted at the 4-position with a carboxylic acid.
  • Coupling of the pyridine and piperidine moieties to form the target compound.

Preparation of the Piperidine-4-carboxylic Acid Core

The piperidine-4-carboxylic acid (also known as 4-piperidinecarboxylic acid) is a crucial intermediate. Industrially and in research, it is commonly prepared by catalytic hydrogenation of 4-pyridinecarboxylic acid under controlled conditions:

  • Catalyst: Palladium on carbon (5% Pd/C) is used as the hydrogenation catalyst.
  • Solvent: Water is the typical solvent.
  • Conditions: Hydrogen pressure of 3–5 MPa, temperature between 80–100 °C.
  • Process: The 4-pyridinecarboxylic acid is dissolved in water with the catalyst, the system is purged with nitrogen to remove oxygen, then hydrogen gas is introduced. The reaction proceeds for 3–6 hours until complete hydrogenation of the pyridine ring to piperidine occurs.
  • Isolation: After reaction completion, the catalyst is filtered off, and the product is isolated by vacuum distillation to remove water, followed by crystallization using methanol at low temperature (around 0–10 °C) to precipitate pure 4-piperidinecarboxylic acid.

This method yields the piperidine-4-carboxylic acid with high purity (98–102%) and good molar yield (~85–97%) relative to the starting 4-pyridinecarboxylic acid.

Parameter Typical Value
Catalyst 5% Pd on carbon
Solvent Water
Temperature 80–100 °C
Pressure 3–5 MPa
Reaction Time 3–6 hours
Product Purity 98–102%
Yield (molar) 85–97%
Isolation Method Vacuum distillation + crystallization in methanol

Introduction of the Trifluoromethyl Group on the Pyridine Ring

The trifluoromethyl group at the 5-position of the pyridine ring is introduced via specialized trifluoromethylation reactions. Common methods include:

  • Radical trifluoromethylation: Using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical-promoting conditions.
  • Nucleophilic trifluoromethylation: Employing trifluoromethyl anion equivalents or reagents like Ruppert–Prakash reagent (TMSCF3) in the presence of suitable catalysts.

These methods allow selective substitution at the 5-position of the pyridine ring, often starting from appropriately substituted pyridine precursors. The trifluoromethyl group enhances lipophilicity and metabolic stability of the molecule, which is critical for biological activity.

Coupling of Pyridine and Piperidine Units

The linkage of the 5-(trifluoromethyl)pyridin-2-yl moiety to the piperidine-4-carboxylic acid is typically achieved through nucleophilic substitution or amide bond formation strategies, depending on the functional groups present on the intermediates.

  • One approach involves the use of 2-halopyridines (e.g., 2-chloropyridine derivatives) bearing the trifluoromethyl group, which undergo nucleophilic substitution with the piperidine nitrogen.
  • Alternatively, coupling reagents such as carbodiimides or thiocarbonyldiimidazole can facilitate the formation of amide or thiourea linkages between the pyridine amine and piperidine carboxylic acid derivatives.

Industrial and Green Chemistry Considerations

Industrial synthesis optimizes these steps for scalability and environmental impact:

  • Use of continuous flow reactors for hydrogenation to improve safety and efficiency.
  • Employment of green solvents and minimizing hazardous reagents.
  • Recycling of palladium catalysts.
  • Optimization of reaction conditions to maximize yield and purity while reducing waste.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield/Purity Notes
Piperidine-4-carboxylic acid synthesis Catalytic hydrogenation of 4-pyridinecarboxylic acid 5% Pd/C, H2, water, 80–100 °C, 3–5 MPa 85–97% molar yield, 98–102% purity Crystallization from methanol
Trifluoromethyl group introduction Radical or nucleophilic trifluoromethylation CF3I, trifluoromethyl sulfonates, TMSCF3 High regioselectivity Requires controlled conditions
Coupling of pyridine and piperidine Nucleophilic substitution or amide bond formation 2-halopyridines, carbodiimides, thiocarbonyldiimidazole Moderate to high yield Depends on intermediate availability

Research Findings and Optimization

  • The hydrogenation step is critical for obtaining high-purity piperidine-4-carboxylic acid; catalyst choice and reaction parameters strongly influence yield and product quality.
  • Trifluoromethylation methods have evolved to improve regioselectivity and functional group tolerance, enabling efficient synthesis of trifluoromethyl-substituted pyridines.
  • Coupling reactions benefit from modern coupling reagents that provide mild conditions and high yields, facilitating the assembly of the final compound.

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid is primarily researched for its potential therapeutic applications. The trifluoromethyl group enhances the compound's lipophilicity, which can improve bioavailability and potency in drug formulations.

Antidepressant Activity

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like effects in preclinical models. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy in modulating serotonin and norepinephrine levels, suggesting its potential as a treatment for depression .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for improving cognitive function and memory retention.

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study on the synthesis of this compound was conducted to evaluate its biological activity. The researchers synthesized several analogs and assessed their effects on neurotransmitter uptake in vitro. The most promising analog demonstrated a significant increase in serotonin uptake inhibition, supporting its potential as an antidepressant agent .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies were performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated that the compound has favorable ADME profiles, with good oral bioavailability and a half-life suitable for therapeutic use . These findings are critical for further clinical development.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundSerotonin uptake inhibition0.45
Analog AAcetylcholinesterase inhibition0.30
Analog BNeuroprotective effect0.50

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability (%)75
Half-life (hours)6
Volume of Distribution (L/kg)1.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-carboxylic acid derivatives. Below is a detailed comparison with key analogs:

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic Acid

  • Molecular Formula : C₉H₁₀F₃N₃O₂S
  • Molecular Weight : 281.25 g/mol
  • Key Differences : Replaces the pyridine ring with a 1,3,4-thiadiazole ring. The sulfur atom in thiadiazole may enhance π-stacking interactions or alter solubility compared to pyridine. Purity is reported at 97% .

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Formula : C₁₁H₁₄Cl₂N₂O₂
  • Molecular Weight : 277.15 g/mol
  • Key Differences: Substitutes the trifluoromethyl group with a chlorine atom. This compound is available as a hydrochloride salt, improving aqueous solubility .

1-(3-Chloro-5-Trifluoromethyl-Pyridin-2-Ylmethyl)-Piperidine-4-Carboxylic Acid Methylamide

  • Molecular Formula : C₁₄H₁₇ClF₃N₃O
  • Molecular Weight : 335.75 g/mol
  • Key Differences : Incorporates a methylamide group instead of carboxylic acid, altering hydrogen-bonding capacity. The additional chlorinated pyridine methyl group increases steric bulk, which could affect receptor binding .

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-Diazepan-1-yl}Propanoic Acid

  • Molecular Formula : C₁₄H₁₈F₃N₃O₂
  • Molecular Weight : 317.31 g/mol
  • Key Differences: Replaces the piperidine ring with a 1,4-diazepane (7-membered ring), increasing conformational flexibility. The propanoic acid side chain may enhance solubility compared to the parent compound .

Physicochemical and Functional Group Analysis

Property Target Compound Thiadiazole Analog Chloropyridine Analog
Molecular Weight (g/mol) 274.24 281.25 277.15
Key Functional Groups CF₃, COOH CF₃, COOH, S-heterocycle Cl, COOH
Solubility Moderate (polar solvents) Lower (due to thiadiazole) Higher (HCl salt)

Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid, also known by its CAS number 406476-31-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C12H13F3N2O2
  • Molecular Weight : 274.24 g/mol
  • CAS Number : 406476-31-1
  • IUPAC Name : 1-[5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a TRPV1 antagonist. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in pain sensation and inflammation, making it a target for developing analgesics.

Antagonistic Activity

Research indicates that this compound exhibits potent antagonistic activity against the TRPV1 receptor. A study characterized a related compound, JNJ17203212, which demonstrated significant inhibition of TRPV1 activation induced by capsaicin and low pH conditions. The pK(i) value for this compound was reported as 7.14 ± 0.06, indicating strong binding affinity to the receptor .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to TRPV1 : It competes with agonists like capsaicin for binding to the TRPV1 receptor.
  • Inhibition of Ion Channel Activation : The compound inhibits both pH and capsaicin-induced activation of TRPV1, thus reducing pain signaling pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

StudyFindings
Study on Antitussive Effects JNJ17203212 (related compound) showed efficacy comparable to codeine in reducing cough reflex in guinea pigs, suggesting potential therapeutic applications for cough suppression .
In Vitro Studies The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity and inhibition of cell proliferation at micromolar concentrations .
Pharmacokinetic Studies Following intraperitoneal administration in animal models, pharmacokinetic profiles were established showing significant plasma exposure and sustained activity .

Binding Affinity of Related Compounds

CompoundpK(i) ValueIC50 (µM)Mechanism
JNJ172032127.14 ± 0.068.0 ± 0.4TRPV1 Antagonist
Other Piperidine DerivativesVariesVariesVarious

Cytotoxicity Against Cancer Cell Lines

Cell LineCompound Concentration (µM)Effect Observed
MDA-MB-231 (Breast Cancer)10 - 100Significant inhibition of proliferation
U937 (Leukemia)10 - 100Induction of apoptosis observed

Q & A

Q. What are the common synthetic routes for 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions. A representative approach includes:

  • Step 1: Activation of the pyridine ring via halogenation or nitration to introduce reactive sites.
  • Step 2: Coupling of the trifluoromethylpyridine moiety with a piperidine intermediate using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) under inert atmosphere .
  • Step 3: Hydrolysis of ester or nitrile groups to yield the carboxylic acid functionality. For example, hydrochloric acid (36.5%) in water at 93–96°C for 17 hours effectively hydrolyzes methyl esters .
  • Purification: Adjust pH to precipitate the product, followed by solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization .

Q. How is this compound characterized using spectroscopic methods?

  • ¹H/¹³C NMR: Identify proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and piperidine ring conformation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₂H₁₄F₃N₂O₂).
  • HPLC: Use a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) to assess purity .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon/nitrogen) at 2–8°C in a tightly sealed container. The compound may degrade via hydrolysis of the trifluoromethyl group or piperidine ring oxidation under humid conditions .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be addressed?

  • Catalyst Optimization: Use Pd(OAc)₂ with tert-butyl XPhos ligand to enhance cross-coupling efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature Control: Maintain 40–100°C during coupling to balance reaction rate and side-product formation .
  • Workup: Neutralize reaction mixtures with potassium carbonate to minimize acid-sensitive byproducts .

Q. How do computational methods predict the pharmacokinetics of this compound?

  • QSAR Models: Calculate logP (lipophilicity) and polar surface area (PSA) to estimate blood-brain barrier permeability .
  • Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • ADMET Prediction: Tools like SwissADME assess absorption, distribution, and toxicity based on structural motifs (e.g., trifluoromethyl groups reduce metabolic clearance) .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Isotopic Labeling: Use deuterated solvents to distinguish solvent artifacts.
  • 2D NMR (COSY, HSQC): Confirm connectivity of piperidine protons and rule out diastereomer formation .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What strategies mitigate toxicity in in vivo studies?

  • Prodrug Design: Convert the carboxylic acid to an ester to enhance bioavailability and reduce renal toxicity .
  • Dosage Optimization: Conduct MTD (maximum tolerated dose) studies in rodent models, monitoring liver enzymes (ALT/AST) .

Q. How to analyze stability under physiological conditions?

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C) for 2 hours to assess acid stability.
  • Plasma Stability Assay: Monitor degradation in rat plasma via LC-MS over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.